molecular formula C15H12ClN3O2S2 B4806036 3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide

3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide

Cat. No.: B4806036
M. Wt: 365.9 g/mol
InChI Key: KIBXNEYCCIQZSX-BQYQJAHWSA-N
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Description

3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide is a complex organic compound that features a chlorophenyl group, a thienylcarbonyl group, and a hydrazinocarbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide typically involves multiple steps:

    Formation of the thienylcarbonyl hydrazine intermediate: This step involves the reaction of 2-thiophenecarboxylic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.

    Coupling with 2-chlorobenzoyl chloride: The hydrazide is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-chlorophenyl hydrazide derivative.

    Thioamide formation: The final step involves the reaction of the hydrazide derivative with carbon disulfide and acryloyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties may be exploited in the design of semiconductors or other functional materials.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-{[2-(2-furylcarbonyl)hydrazino]carbonothioyl}acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

    3-(2-bromophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(thiophene-2-carbonylamino)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S2/c16-11-5-2-1-4-10(11)7-8-13(20)17-15(22)19-18-14(21)12-6-3-9-23-12/h1-9H,(H,18,21)(H2,17,19,20,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBXNEYCCIQZSX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC(=S)NNC(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC(=S)NNC(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide
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3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide
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3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide
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3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide
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3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide
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3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide

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